1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide
Description
1-Acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide is a substituted azetidine derivative characterized by:
- Azetidine core: A strained four-membered ring that influences conformational dynamics and reactivity compared to larger cyclic amines.
- Bis(2-methoxyethyl) substituents: These groups enhance solubility via ether oxygen atoms, which can participate in hydrogen bonding.
- Acetyl and carboxamide functionalities: The acetyl group may act as a protective moiety or modulate metabolic stability, while the carboxamide contributes to polarity.
Properties
IUPAC Name |
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-10(15)14-8-11(9-14)12(16)13(4-6-17-2)5-7-18-3/h11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZEMFDKWUNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of azetidine-3-carboxylic acid with acetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bis(2-methoxyethyl)amine to yield the final product. The reaction conditions typically involve refluxing the mixture in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Substituted azetidine derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and its steric properties also play a role in its biological activity .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and inferred properties of the target compound and analogs:
Key Research Findings
- Methoxyethyl Groups: Compounds with bis(2-methoxyethyl) substituents, such as those in and , demonstrate enhanced solubility and bioactivity. For example, methoxyethyl phenoxy groups in HDAC inhibitors improve binding affinity via polar interactions . The target compound’s methoxyethyl groups likely confer similar solubility advantages, making it suitable for aqueous environments.
- Azetidine vs. Larger Rings : The azetidine core in the target compound introduces ring strain, which can increase reactivity compared to five- or six-membered analogs. This strain may facilitate ring-opening reactions or stabilize transition states in catalytic processes.
- Substituent Effects : Replacing hydroxyl () with acetyl (target compound) reduces polarity but improves metabolic stability. Conversely, the benzhydryl group in increases lipophilicity, favoring membrane permeability but reducing water solubility.
Biological Activity
1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide is a synthetic organic compound characterized by its unique azetidine ring structure. Its molecular formula is C₁₂H₂₂N₂O₄, and it has a molecular weight of approximately 258.31 g/mol. The compound features an acetyl group, two methoxyethyl substituents, and a carboxamide functional group, which contribute to its potential biological activity and applications in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
The presence of two methoxyethyl groups enhances the solubility of this compound, potentially influencing its biological activity compared to other derivatives. The structural complexity may contribute to its unique pharmacological profile.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-acetyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)azetidine-3-carboxamide | Contains a pyrimidinyl sulfamoyl moiety | Targeting different biological pathways |
| 1-acetyl-N,N-bis(2-hydroxyethyl)azetidine-3-carboxamide | Hydroxyethyl instead of methoxyethyl | Potentially different solubility properties |
| 1-acetyl-N,N-diethylazetidine-3-carboxamide | Diethyl substituents instead of methoxyethyl | Variation in lipophilicity |
| 1-acetyl-N-(2-methoxyethyl)-azetidine-3-carboxamide | Lacks the second methoxyethyl group | Simpler structure may lead to different activity |
Biological Activity
Research indicates that azetidine derivatives exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that azetidine derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting the proliferation of cervical and breast cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The carboxamide functional group is often associated with enzyme inhibition mechanisms, which could be explored further for therapeutic applications .
- Antioxidant Properties : Some azetidine derivatives have been studied for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. The methoxyethyl groups may enhance these properties through increased solubility and bioavailability .
Q & A
Q. How can researchers optimize the synthesis of 1-acetyl-N,N-bis(2-methoxyethyl)azetidine-3-carboxamide to improve yield and purity?
Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in nucleophilic substitution steps common in azetidine derivatives.
- Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions during acetylation and carboxamide formation.
- Catalyst screening : Base catalysts like triethylamine or DMAP can accelerate reaction kinetics.
- Purification : Gradient flash chromatography or preparative HPLC resolves structurally similar byproducts .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust conditions dynamically.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer: Key techniques include:
- 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities in the azetidine ring and methoxyethyl groups.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₂₃N₃O₄) and detects trace impurities.
- FTIR spectroscopy : Validates acetyl C=O stretches (~1680 cm⁻¹) and carboxamide N-H bends (~3300 cm⁻¹).
- X-ray crystallography (if crystalline): Provides definitive stereochemical assignment of the azetidine core .
Q. How should researchers design stability studies under varying pH and temperature conditions?
Answer:
- pH-dependent stability : Incubate the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 48–72 hours.
- Degradation analysis : Use UPLC-PDA to quantify hydrolysis products (e.g., free azetidine or acetyl fragments).
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for derivatives of this compound?
Answer:
- Quantum chemical calculations : Use Gaussian or ORCA to map transition states and energetics for acetylation or ring-opening reactions.
- Reaction path search tools : Implement artificial force-induced reaction (AFIR) or GRRM methods to identify low-energy pathways .
- Machine learning : Train models on existing azetidine reaction datasets to predict regioselectivity in functionalization .
Q. What strategies address contradictions between computational predictions and experimental data in mechanistic studies?
Answer:
- Multiscale validation : Compare DFT-derived activation energies with experimental kinetic data (e.g., Eyring plots).
- Isotope labeling : Use ¹³C or ¹⁵N isotopes to trace bond cleavage/formation pathways in conflicting scenarios.
- Solvent effect modeling : Incorporate COSMO-RS or SMD solvation models to reconcile discrepancies in solvent-dependent reactions .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes)?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) for interactions with target proteins.
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses, followed by mutagenesis to validate key residues.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
Q. What methodologies ensure data integrity and reproducibility in studies involving this compound?
Answer:
- Electronic lab notebooks (ELNs) : Implement blockchain-secured platforms for tamper-proof data recording.
- Metadata tagging : Include experimental variables (e.g., humidity, catalyst batch) in datasets for machine-readable analysis.
- Collaborative validation : Share raw NMR/FID files and computational input decks via repositories like Zenodo or Figshare .
Q. How can researchers resolve spectral overlaps in NMR or MS data for structurally similar analogs?
Answer:
- DOSY NMR : Differentiate compounds by diffusion coefficients in mixed samples.
- Tandem MS/MS : Fragment ions at varied collision energies to distinguish isobaric species.
- Chemometric analysis : Apply PCA or PLS regression to deconvolute overlapping UV/Vis or IR peaks .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA modifiers.
- Supercritical fluid chromatography (SFC) : Optimize CO₂/co-solvent ratios for high-resolution enantiomeric separation.
- Crystallization-induced diastereomer resolution : Derivatize with chiral auxiliaries (e.g., Mosher’s acid) .
Q. How can researchers leverage machine learning to optimize reaction conditions for novel derivatives?
Answer:
- Feature engineering : Train models on descriptors like solvent polarity, catalyst electronegativity, and steric parameters.
- Active learning loops : Use Bayesian optimization to iteratively select high-yield conditions from sparse datasets.
- Transfer learning : Adapt pre-trained models (e.g., on azetidine or acetamide libraries) to accelerate convergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
